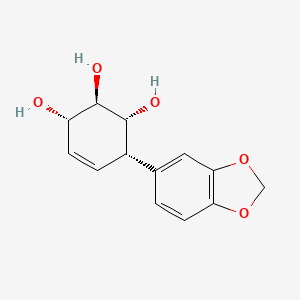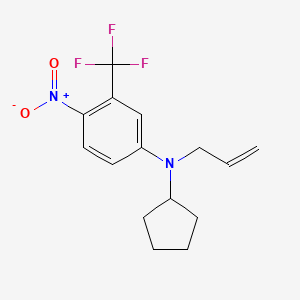
2-(3-Oxoprop-1-enyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Oxoprop-1-enyl)benzonitrile is an organic compound with the molecular formula C10H7NO. It is also known by its alternative name, 2-cyano-cinnamic aldehyde. This compound is characterized by the presence of a nitrile group and an enone moiety, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-Oxoprop-1-enyl)benzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,3-dimethoxypropionitrile with benzaldehyde under basic conditions. The reaction typically proceeds as follows :
Reactants: 3,3-dimethoxypropionitrile and benzaldehyde.
Conditions: The reaction is carried out in ethanol with an aqueous solution of potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Oxoprop-1-enyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine or the enone moiety to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted nitriles or enones.
Aplicaciones Científicas De Investigación
2-(3-Oxoprop-1-enyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(3-Oxoprop-1-enyl)benzonitrile involves its ability to interact with biological molecules through its reactive functional groups. The nitrile group can form covalent bonds with nucleophiles, while the enone moiety can participate in Michael addition reactions. These interactions can modulate various molecular targets and pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-cinnamic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(2-Cyanophenyl)acrylic acid: Similar structure with a different position of the nitrile group.
2-(3-Oxoprop-1-enyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile
Uniqueness
2-(3-Oxoprop-1-enyl)benzonitrile is unique due to its combination of a nitrile group and an enone moiety, which provides distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .
Propiedades
Número CAS |
825638-19-5 |
|---|---|
Fórmula molecular |
C10H7NO |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-(3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-7H |
Clave InChI |
ZYYSASNKIHAOMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
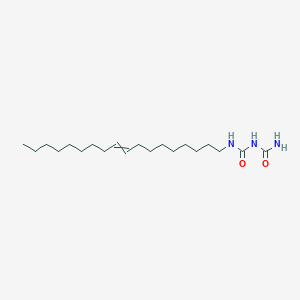
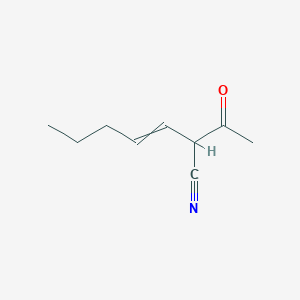
![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)
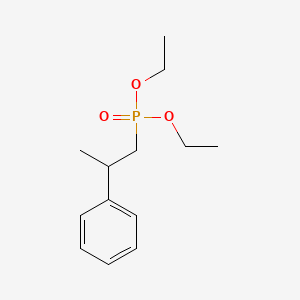

![4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12544197.png)

